3-Methoxybutyl benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

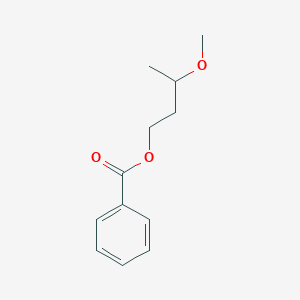

Structure

2D Structure

3D Structure

Properties

CAS No. |

6974-62-5 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-methoxybutyl benzoate |

InChI |

InChI=1S/C12H16O3/c1-10(14-2)8-9-15-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

RUGMGYXXKKRBRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)C1=CC=CC=C1)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Benzoate Esters

Hydrolysis

Ester hydrolysis is the reverse of esterification, where the ester reacts with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. sserc.org.uksserc.org.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, 3-Methoxybutyl benzoate (B1203000) will hydrolyze to form benzoic acid and 3-methoxybutanol. This is an equilibrium process.

Base-Catalyzed Hydrolysis (Saponification) : When heated with an aqueous solution of a strong base, such as sodium hydroxide, 3-Methoxybutyl benzoate undergoes saponification. This reaction is irreversible and produces a salt of the carboxylic acid (sodium benzoate) and 3-methoxybutanol. sserc.org.uk The benzoic acid can be regenerated by acidifying the reaction mixture. sserc.org.uk

Physical and Chemical Properties of 3 Methoxybutyl Benzoate

Interactive Data Table of Predicted Physicochemical Properties Below is a table of predicted physicochemical properties for 3-Methoxybutyl benzoate (B1203000).

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Colorless liquid |

| Odor | Faintly aromatic, fruity |

| Boiling Point | > 200 °C |

| Density | ~1.05 g/cm³ |

| Solubility in Water | Low |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other common organic solvents |

Spectroscopic Analysis of 3 Methoxybutyl Benzoate

The structure of 3-Methoxybutyl benzoate (B1203000) can be confirmed through various spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy : The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzoate group, typically in the range of 7.4-8.1 ppm. The protons of the 3-methoxybutyl group would appear at higher field strengths, with the methoxy (B1213986) group protons (OCH₃) appearing as a singlet around 3.3 ppm, and the methylene (B1212753) (CH₂) and methine (CH) protons appearing as multiplets.

¹³C NMR Spectroscopy : The carbon NMR spectrum would display a signal for the carbonyl carbon of the ester at approximately 166 ppm. The aromatic carbons would resonate in the 128-133 ppm region. The carbons of the 3-methoxybutyl group would be observed at higher field strengths.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the C=O (carbonyl) stretch of the ester at around 1720 cm⁻¹. Other significant absorptions would include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoate esters would also be observed, such as a prominent peak for the benzoyl cation (C₆H₅CO⁺) at m/z 105. nih.govnist.gov

Environmental Dynamics and Degradation Pathways of Benzoate Esters

Biodegradation Processes

The primary mechanism for the removal of benzoate (B1203000) esters from the environment is biodegradation, mediated by a diverse range of microorganisms. The susceptibility of these compounds to microbial attack is a key factor in preventing their long-term accumulation in various environmental compartments.

Under aerobic conditions, microorganisms employ oxygen-dependent enzymatic pathways to break down benzoate esters. The initial step typically involves the hydrolysis of the ester bond by esterase enzymes, yielding a benzoate molecule and an alcohol. The subsequent degradation of benzoate is well-documented and proceeds through central aromatic catabolic pathways.

One of the most common aerobic degradation routes for benzoate is the β-ketoadipate pathway . researchgate.net This process begins with the activation of the aromatic ring through hydroxylation, catalyzed by oxygenases, to form catechol or protocatechuate. researchgate.netethz.ch These intermediates then undergo ring cleavage, either through intradiol or extradiol mechanisms, leading to the formation of aliphatic intermediates like β-ketoadipate. researchgate.net This is then further metabolized to common cellular intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, which can be used for cell growth and energy production. nih.gov

Another significant aerobic mechanism is a hybrid pathway known as the box pathway . nih.gov This pathway initiates with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA. ethz.chnih.gov Following this, a benzoyl-CoA 2,3-epoxidase and a dihydrolase are responsible for the dearomatization and ring-cleavage steps. nih.gov The resulting aliphatic compound is then metabolized via a β-oxidation-like process to yield succinyl-CoA and acetyl-CoA. nih.gov

| Aerobic Pathway | Initial Step | Key Intermediate(s) | End Products |

| β-Ketoadipate Pathway | Hydroxylation of the aromatic ring | Catechol, Protocatechuate, β-Ketoadipate | Succinyl-CoA, Acetyl-CoA |

| Box Pathway | Activation to Benzoyl-CoA | Benzoyl-CoA, 3,4-dehydroadipyl-CoA semialdehyde | Succinyl-CoA, Acetyl-CoA |

In the absence of oxygen, such as in sediments, waterlogged soils, and certain wastewater treatment environments, a different consortium of microorganisms degrades benzoate esters through anaerobic respiration. nih.govresearchgate.net The degradation of the benzoate moiety under these conditions follows a distinct pathway centered around the key intermediate, benzoyl-CoA. researchgate.netfrontiersin.org

The anaerobic degradation of benzoate is initiated by its activation to benzoyl-CoA. nih.gov Unlike aerobic pathways, the dearomatization of the stable aromatic ring is an energetically challenging process that does not involve oxygenases. Instead, the benzoyl-CoA is reduced by a key enzyme, benzoyl-CoA reductase, leading to the formation of a cyclic dienoyl-CoA. researchgate.netoup.com Following this, a series of hydration, dehydrogenation, and hydrolytic reactions cleave the ring structure, ultimately leading to aliphatic dicarboxylic acids that can be funneled into central metabolism. oup.com In marine sediments, this process is often coupled with sulfate reduction. nih.govresearchgate.net

The microbial degradation of benzoate esters is initiated by the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by a broad class of enzymes known as esterases or lipases, which are produced by a wide variety of bacteria and fungi. nih.govresearchgate.net These enzymes cleave the ester bond, releasing the corresponding alcohol and benzoic acid.

Bacterial Degradation : A multitude of bacterial genera have been identified as capable of degrading benzoate and related aromatic compounds. Genera such as Pseudomonas, Acinetobacter, Corynebacterium, and Rhodococcus are well-known for their ability to metabolize benzoate under aerobic conditions. wikipedia.org Under anaerobic conditions, syntrophic communities of bacteria are often involved, with organisms like Syntrophus playing a key role in the initial breakdown of benzoate in concert with hydrogen- and acetate-consuming microorganisms like methanogens or sulfate-reducing bacteria. oup.comncl.ac.uk

Fungal Degradation : Fungi also play a significant role in the degradation of benzoate esters, particularly in soil ecosystems where their biomass can be substantial. nih.govresearchgate.net The fungal degradation of benzoate often proceeds through hydroxylation to form intermediates like protocatechuate, which are then subject to ring cleavage. ethz.chnih.gov While the pathways share similarities with bacterial systems, there are also notable differences in the enzymes and regulatory mechanisms involved. nih.gov

The chemical structure of the alcohol portion of a benzoate ester can significantly influence its biodegradability. Factors such as the length of the alkyl chain, the degree of branching, and the presence of unsaturation can affect the rate and extent of microbial degradation.

Generally, esters with shorter, linear alkyl chains are more readily biodegradable. As the chain length increases, the hydrophobicity of the molecule increases, which can sometimes lead to slower degradation rates. The presence of branching in the alkyl chain often hinders biodegradability. The steric hindrance caused by branched structures can make it more difficult for microbial esterases to access and hydrolyze the ester bond. This is a well-documented phenomenon in the biodegradation of various types of organic compounds.

| Structural Feature | Effect on Biodegradability | Reason |

| Short, Linear Alkyl Chain | Generally enhances biodegradability | More accessible to microbial enzymes. |

| Long Alkyl Chain | May decrease biodegradability | Increased hydrophobicity can reduce bioavailability. |

| Branched Alkyl Chain | Generally hinders biodegradability | Steric hindrance impedes enzymatic attack. |

In the context of hydrocarbon degradation, esters, including those of benzoate, can be formed as metabolic intermediates. The anaerobic degradation of many aromatic hydrocarbons, such as toluene and xylene, converges on the central benzoyl-CoA pathway. frontiersin.org Therefore, benzoate, activated as its CoA ester, is a key metabolite in the anaerobic breakdown of these widespread environmental contaminants. frontiersin.org This highlights the central role of benzoate metabolism in the broader biogeochemical cycling of aromatic compounds.

Abiotic Degradation Pathways

While biodegradation is the principal fate of benzoate esters in the environment, abiotic processes can also contribute to their transformation, albeit typically at slower rates. The two primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis : This is a chemical process in which a water molecule cleaves the ester bond, resulting in the formation of benzoic acid and the corresponding alcohol. The rate of hydrolysis is significantly influenced by pH and temperature. It is generally slow at neutral pH but is accelerated under both acidic and alkaline conditions. nih.gov

Photolysis : This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances in the environment, known as photosensitizers, that absorb light and then transfer the energy to the benzoate ester, causing its degradation. The rate of photolysis is dependent on factors such as the intensity of sunlight, the presence of photosensitizers in the water or soil, and the UV-absorbing properties of the specific ester. For some esters, photolysis can be a significant degradation pathway, especially in surface waters. frontiersin.orgnih.gov

Hydrolysis in Aqueous Environments

Hydrolysis is a significant abiotic degradation pathway for benzoate esters in aqueous environments, involving the cleavage of the ester bond to yield benzoic acid and the corresponding alcohol. The rate of this reaction is influenced by pH, temperature, and the chemical structure of the ester.

The hydrolysis of benzoate esters can be catalyzed by both acids and bases. The base-catalyzed hydrolysis, often the more significant pathway under typical environmental pH conditions (pH 6-9), proceeds via a nucleophilic acyl substitution mechanism (BAC2). In this mechanism, a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses, eliminating the alkoxide group. nih.gov

The rate of hydrolysis is dependent on the structure of the alcohol moiety. Studies on a series of linear alkyl benzoates have shown that the rate of base-catalyzed hydrolysis tends to decrease as the size of the alkyl group increases. nih.gov This is attributed to steric hindrance, which impedes the approach of the hydroxide nucleophile to the carbonyl carbon. For instance, the hydrolysis half-life increases from methyl benzoate to n-butyl benzoate, indicating greater stability with a larger alkyl chain. nih.gov

| Compound | Alkaline Hydrolysis Half-life (t½) in minutes |

|---|---|

| Methyl benzoate | 14 |

| Ethyl benzoate | 14 |

| n-Propyl benzoate | 19 |

| n-Butyl benzoate | 21 |

| Phenyl benzoate | 11 |

Data sourced from a comparative study on the chemical and biological hydrolysis of benzoate esters. The experiments were conducted under alkaline conditions (lithium hydroxide in a THF/water mixture) at 37°C. nih.gov

Photolysis Mechanisms (Direct and Indirect)

Photolysis, or the degradation of a chemical by light, is another important abiotic pathway for the removal of aromatic compounds like benzoate esters from sunlit surface waters. This process can occur through two primary mechanisms: direct and indirect photolysis.

Direct Photolysis: This process involves the direct absorption of solar radiation by the 3-Methoxybutyl benzoate molecule itself. For direct photolysis to occur, the chemical's absorption spectrum must overlap with the spectrum of solar radiation reaching the Earth's surface (wavelengths greater than 290 nm). Aromatic esters, containing a benzene (B151609) ring, can absorb light in the UV-B region of the solar spectrum. Upon absorbing a photon of sufficient energy, the molecule is promoted to an electronically excited state. This excess energy can lead to the cleavage of chemical bonds, resulting in the degradation of the parent compound.

Indirect Photolysis: This mechanism involves the reaction of the target compound with photochemically produced reactive species in the water. It is often the more significant photolytic pathway for organic pollutants in natural waters. nih.gov The primary reactive species involved are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) in its excited triplet state.

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants formed from the photolysis of nitrate and nitrite, as well as from the interaction of sunlight with dissolved organic matter. acs.org Hydroxyl radicals can react rapidly with aromatic compounds, typically through addition to the aromatic ring or hydrogen abstraction from the alkyl chain. nih.gov This is considered a major pathway for the degradation of many organic pollutants in the environment. acs.org

Dissolved Organic Matter (DOM): Natural waters contain DOM, which can act as a photosensitizer. Upon absorbing sunlight, DOM can be excited to a triplet state (³DOM*). This excited state can then transfer its energy to molecular oxygen to form singlet oxygen, or it can directly react with the benzoate ester, leading to its degradation. However, DOM can also have an inhibitory effect by absorbing light that would otherwise be available for direct photolysis (light screening) or by quenching other reactive species. mdpi.com

Environmental Persistence and Transformation Products

The environmental persistence of this compound is determined by the combined rates of all degradation processes acting upon it. A compound is considered persistent if it resists degradation and remains in the environment for an extended period. Based on the degradation pathways discussed, the persistence of this compound will be lower in environments that favor hydrolysis, photolysis, and microbial activity.

The primary transformation products resulting from the degradation of this compound are expected to be:

From Hydrolysis: The cleavage of the ester bond through either chemical or enzymatic hydrolysis will yield benzoic acid and 3-methoxybutanol .

From Photolysis: The transformation products from photolysis are likely to be more complex.

Indirect photolysis initiated by hydroxyl radical attack can lead to the formation of hydroxylated derivatives of the parent molecule.

Further reactions can lead to the opening of the aromatic ring.

Studies on related compounds like phthalate esters have shown that photolysis can result in byproducts such as hydroxylated benzoates and, through further oxidation and hydrolysis, benzoic acid.

Benzoic acid, a primary degradation product, is itself subject to further environmental degradation. It is a common intermediate in the microbial metabolism of many aromatic compounds and is generally considered to be readily biodegradable under both aerobic and anaerobic conditions. nih.govnih.gov In soil, the half-life of benzoic acid can range from several days to a couple of months. nih.gov

Occurrence and Fate in Aquatic and Terrestrial Ecosystems

While specific monitoring data for this compound in the environment is limited, its fate in aquatic and terrestrial ecosystems can be inferred from the behavior of similar compounds, such as other industrial esters and plasticizers like phthalates.

Aquatic Ecosystems: When released into an aquatic environment, this compound will be subject to the degradation pathways of hydrolysis and photolysis as previously described. Its partitioning between the water column and sediment will depend on its water solubility and its tendency to sorb to organic matter and mineral surfaces. Compounds with moderate to low water solubility and a higher affinity for organic carbon are more likely to be found in sediments. nih.gov

In the water column, dissolved this compound will be degraded by photolysis in the sunlit upper layers and by hydrolysis throughout the water body. Microbial degradation is also a key process, with bacteria in the water column and sediments capable of utilizing benzoate esters as a carbon source. The initial step in microbial degradation is typically the enzymatic hydrolysis of the ester bond. The resulting benzoic acid and 3-methoxybutanol are then further metabolized. Benzoic acid is a central intermediate in many microbial aromatic degradation pathways. ethz.ch

Terrestrial Ecosystems: If released to soil, this compound's fate will be primarily governed by sorption and biodegradation.

Sorption: The compound can bind to soil particles, particularly the soil organic matter fraction. au.dk This sorption process reduces its concentration in the soil pore water, which in turn affects its mobility and bioavailability for microbial uptake and degradation. The strength of sorption is influenced by the compound's physicochemical properties and the soil's organic carbon content, clay content, and pH. au.dk

Biodegradation: The primary fate of benzoate esters in soil and sediment is expected to be biodegradation. epa.gov A diverse range of soil microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down aromatic compounds. microbiologyresearch.orgnih.gov The degradation of the benzoate moiety typically proceeds through aerobic pathways involving hydroxylation and subsequent ring cleavage, ultimately leading to intermediates of central metabolism, such as the Krebs cycle. ethz.ch Under anaerobic conditions, such as in saturated soils or deep sediments, degradation can still occur, though typically at a slower rate, via different metabolic pathways that involve the initial activation of the benzene ring to benzoyl-CoA followed by reductive dearomatization. nih.gov

Analytical Methodologies for Environmental and Industrial Monitoring of Alkyl Benzoates

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques for the analysis of alkyl benzoates.

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds like many alkyl benzoates. Samples are vaporized and separated as they travel through a capillary column, and a detector measures the quantity of the emerging compounds.

Procedure: In a typical GC analysis, the sample is first extracted from its matrix using an appropriate solvent. epa.gov For complex samples, a clean-up step may be necessary to remove interfering substances. researchgate.net The extract may then be derivatized to improve the volatility and thermal stability of the target analytes. epa.gov For instance, phenols can be derivatized using pentafluorobenzyl bromide (PFBBr) for analysis. epa.gov The prepared sample is then injected into the GC system.

Detection:

Flame Ionization Detector (FID): FID is a common detector used for underivatized phenols and provides good sensitivity for organic compounds. fao.org

Mass Spectrometry (MS): When coupled with MS, GC provides high sensitivity and specificity, allowing for the definitive identification of compounds based on their mass spectra. fao.org GC-MS is a sensitive method for identifying a wide range of organic compounds, including designer stimulants and various esters in environmental or biological samples. abzums.ac.irscispace.com

Research has demonstrated the use of GC for quantifying various benzoate (B1203000) esters. For example, a study on Benzoe tonkinensis utilized GC-FID and GC-MS to identify and quantify compounds such as methyl benzoate, ethyl benzoate, and benzyl (B1604629) benzoate after extraction. fao.org In another application, capillary gas chromatography was used for the quantitative analysis of phthalate esters, with n-butyl benzoate used as an internal standard. researchgate.net

Table 1: Example GC Parameters for Alkyl Benzoate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Open-tubular, capillary column (e.g., DB-5) | epa.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | fao.org |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction, optional derivatization | epa.govresearchgate.net |

| Internal Standard Example | n-butyl benzoate, dioctylphthalate | researchgate.netscispace.com |

HPLC is a highly versatile and widely used technique for the analysis of a broad range of compounds, including less volatile or thermally sensitive alkyl benzoates. njlabs.comscispace.com It is renowned for its precision and sensitivity in detecting and quantifying low levels of substances in complex matrices. njlabs.com

Procedure: Separation is achieved by pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common setup for analyzing benzoates and related preservatives. scispace.comajast.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ajast.netakjournals.com

Detection: A UV or Diode Array Detector (DAD) is commonly used, with detection wavelengths set around 227-254 nm for benzoates. scispace.commyfoodresearch.comomicsonline.org HPLC methods have been developed for the simultaneous determination of multiple preservatives, including sodium benzoate, in various products. pjoes.com The technique offers sharp, well-resolved peaks, which allows for clear identification and accurate measurement. njlabs.com

For instance, a validated RP-HPLC method for sodium benzoate and potassium sorbate used a Luna C18 column with a mobile phase of Acetonitrile and Sodium acetate (B1210297) buffer (pH 4.3) and UV detection at 235 nm. ajast.net Another method for Rizatriptan benzoate used a C18 column with a phosphate (B84403) buffer (pH 2.5) and methanol mobile phase, with detection at 227 nm. omicsonline.org

Table 2: Typical HPLC Conditions for Benzoate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 Column | scispace.comakjournals.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | ajast.netomicsonline.org |

| Flow Rate | 0.8 - 1.1 mL/min | myfoodresearch.comdergipark.org.tr |

| Detection | UV/DAD at 227-275 nm | akjournals.comomicsonline.org |

| Elution Mode | Isocratic or Gradient | scispace.compjoes.com |

Spectroscopic Methods for Environmental Monitoring

Spectroscopy is a powerful tool for environmental monitoring, enabling the rapid detection and identification of pollutants in air, water, and soil. omicsonline.org Techniques such as UV-Visible spectroscopy, Infrared (IR) spectroscopy, and fluorescence spectroscopy can be used for real-time, non-invasive measurements of contaminants. omicsonline.orgavantes.com

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a substance. It is often used as the detection method in HPLC systems (as described above) to quantify benzoates based on their characteristic light absorption at specific wavelengths. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies chemical compounds by measuring the absorption of infrared radiation by their chemical bonds. It is particularly useful for identifying functional groups present in molecules like alkyl benzoates, aiding in structural elucidation. mdpi.com

Fluorescence Spectroscopy: This method is ideal for detecting certain types of pollutants, such as hydrocarbons, due to its high sensitivity. avantes.com While not as commonly used for simple benzoates, it can be applied to fluorescent derivatives or in specific research contexts.

These spectroscopic techniques are crucial for continuous, real-time monitoring of environmental parameters, allowing for immediate detection of changes or pollution events. omicsonline.org

Method Development for Complex Matrices (e.g., water, soil)

Analyzing alkyl benzoates in complex environmental matrices like water and soil presents significant challenges due to the presence of interfering substances. nih.gov Therefore, robust sample preparation and extraction methods are essential to isolate the target analytes and remove matrix components.

Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): A conventional method where the compound of interest is partitioned between two immiscible liquids.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique used to extract and concentrate analytes from liquid samples. pjoes.comnih.gov For environmental water analysis, SPE cartridges can quantitatively isolate preservatives with high recovery rates and allow for significant sample concentration. pjoes.com

Ultrasound-Assisted Extraction: This technique uses ultrasonic waves to accelerate the extraction of analytes from solid or viscous liquid samples into a solvent. pjoes.com

Matrix Solid-Phase Dispersion: This method has been used for the extraction of parabens (esters of p-hydroxybenzoic acid) from soil samples before GC-MS analysis. abzums.ac.ir

For beverage samples, a simple preparation might involve sonication to remove dissolved gases, centrifugation, filtration, and dilution before injection into an HPLC system. dergipark.org.tr For more complex matrices like cosmetics, which contain a wide array of components such as humectants, thickeners, and fragrances, more elaborate pretreatment is required to avoid interference. nih.gov The development of these methods focuses on achieving high recovery rates and minimizing the use of organic solvents. nih.gov

Quality Control and Validation of Analytical Procedures

To ensure that analytical methods produce accurate, reliable, and reproducible results, they must be rigorously validated. njlabs.com Method validation is a critical requirement for regulatory compliance and quality assurance. njlabs.comajast.net Validation is typically performed according to guidelines from bodies like the International Conference on Harmonization (ICH). ajast.netakjournals.com

Key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. ajast.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. akjournals.commyfoodresearch.com Correlation coefficients (r²) close to 0.999 are typically desired. ajast.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking samples with a known amount of standard. akjournals.com Recovery values are often expected to be within a range of 98-102%. akjournals.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. akjournals.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajast.netmyfoodresearch.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajast.netmyfoodresearch.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. akjournals.com

Table 3: Example Validation Parameters from an HPLC Method for Benzoates

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range (Sodium Benzoate) | 1-30 µg/ml | ajast.net |

| Correlation Coefficient (r²) | 0.999 | ajast.net |

| Accuracy (Recovery %) | 98.16% - 101.94% | akjournals.com |

| Precision (RSD %) | <2% (Repeatability), <3% (Intermediate Precision) | akjournals.com |

| LOD (Sodium Benzoate) | 0.59 µg/ml | ajast.net |

| LOQ (Sodium Benzoate) | 1.8 µg/ml | ajast.net |

Compound List

Academic Perspectives on the Industrial Applications of Benzoate Esters

Role of Esters in Chemical and Biotechnology Industries

Esters are a cornerstone of the chemical and biotechnology sectors, valued for their versatile functionalities. Benzoate (B1203000) esters, in particular, serve as key intermediates in the synthesis of a wide array of more complex molecules. thermofisher.comessfeed.com Their applications span from the production of pharmaceuticals and agrochemicals to dyes and fragrances. thermofisher.comannexechem.com In the realm of biotechnology, specific esters are investigated for their potential as biocompatible solvents and as building blocks in the synthesis of bioactive compounds.

The industrial significance of benzoic acid and its derivatives, including esters, is substantial. They are utilized as preservatives in food, beverages, and personal care products, and as intermediates in the manufacturing of active pharmaceutical ingredients (APIs). essfeed.comessfeed.com The properties of benzoate esters, such as their solvency and stability, make them valuable in numerous formulations. justlonghealth.com

Application as Solvents and Chemical Intermediates

Benzoate esters are widely employed as solvents in various industrial applications due to their ability to dissolve a range of organic compounds. mdpi.com They are found in formulations for paints, lacquers, coatings, and adhesives. justlonghealth.comatamankimya.com The precursor to 3-Methoxybutyl benzoate, 3-methoxybutanol, is itself used as a low-volatility solvent in spray paints, coatings, and inks, and to improve the brushability and flow of lacquers. godavaribiorefineries.com This suggests that this compound would likely exhibit similar beneficial solvent properties.

As chemical intermediates, benzoate esters are foundational in organic synthesis. annexechem.com They can be transformed into a variety of other compounds, making them valuable in the production of specialty chemicals. thermofisher.comwikipedia.org For instance, 3-methoxybutanol is an intermediate in the production of 3-methoxybutyl acetate (B1210297), which is used as a cleaning solvent in the electronics industry. godavaribiorefineries.com By extension, this compound could serve as an intermediate for other specialized chemicals.

Table 1: Potential Industrial Roles of this compound based on Analogous Compounds

| Application Area | Inferred Role of this compound | Basis of Inference |

| Coatings and Inks | Solvent, Flow and Leveling Agent | Properties of 3-methoxybutanol and general benzoate esters. atamankimya.comgodavaribiorefineries.com |

| Adhesives | Solvent, Plasticizer | General applications of benzoate esters. justlonghealth.com |

| Plastics | Plasticizer | Benzoate esters are used as plasticizers for various resins. justlonghealth.com |

| Chemical Synthesis | Intermediate | Role of benzoate esters and 3-methoxybutanol in synthesis. thermofisher.comannexechem.comgodavaribiorefineries.com |

| Personal Care | Emollient, Solvent | Common use of benzoate esters in cosmetics. innospec.com |

Integration in Green Chemistry Manufacturing Processes

The principles of green chemistry are increasingly influencing industrial manufacturing, with a focus on developing more environmentally benign processes. In the context of ester synthesis, this includes the use of less hazardous solvents, renewable raw materials, and catalytic methods that minimize waste. ijsdr.orgbrazilianjournals.com.br The synthesis of benzoate esters is an area where green chemistry principles are being actively applied. dergipark.org.tr

Catalytic Synthesis for Industrial Scale Production

The industrial production of benzoate esters typically involves the esterification of benzoic acid with an appropriate alcohol, a reaction that is often catalyzed to achieve high yields and reaction rates. google.com The choice of catalyst is crucial for an efficient and cost-effective process. While traditional catalysts like sulfuric acid are effective, they present environmental and handling challenges. researchgate.nettcu.edu

Research has focused on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.net Solid acid catalysts, such as zeolites and ion-exchange resins, have shown promise in the esterification of benzoic acid. dergipark.org.tr For example, a Zr/Ti solid acid catalyst has been effectively used for the synthesis of methyl benzoates. mdpi.com Expandable graphite (B72142) has also been explored as a catalyst for the synthesis of ethyl benzoate under microwave heating. cibtech.org These catalytic systems offer a pathway for the efficient and more sustainable industrial-scale production of benzoate esters, including, hypothetically, this compound.

Table 2: Comparison of Catalytic Methods for Benzoate Ester Synthesis

| Catalyst Type | Advantages | Disadvantages | Relevance to this compound Synthesis |

| Homogeneous (e.g., H₂SO₄) | High catalytic activity, low cost. tcu.edu | Corrosive, difficult to separate, waste generation. researchgate.net | A traditional but less environmentally friendly option. |

| Heterogeneous (e.g., Solid Acids) | Reusable, easy separation, reduced waste. mdpi.comresearchgate.net | Can have lower activity than homogeneous catalysts. | A promising green alternative for industrial production. |

| Enzymatic (e.g., Lipases) | High selectivity, mild reaction conditions. | Higher cost, potential for deactivation. | A potential route for high-purity synthesis. |

| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields. ijsdr.orgcibtech.org | Specialized equipment required, scalability challenges. | Could enhance the efficiency of catalytic synthesis. |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3-Methoxybutyl benzoate (B1203000), like many esters, often relies on classic esterification methods that can involve harsh conditions and generate significant waste. Future research is increasingly directed towards greener and more sustainable synthetic pathways. A primary area of investigation is the development and implementation of novel catalytic systems.

Heterogeneous solid acid catalysts, for instance, present a promising alternative to traditional homogeneous catalysts like sulfuric acid. Research into materials such as zirconia-based catalysts has shown potential for the efficient synthesis of other benzoate esters. mdpi.com These solid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced generation of corrosive and environmentally harmful waste streams. mdpi.com Future studies will likely focus on tailoring the properties of these catalysts, such as their acidity and porous structure, to optimize the yield and selectivity for 3-Methoxybutyl benzoate production.

Another avenue of exploration is the use of enzymatic catalysis. Lipases, for example, are known to catalyze esterification reactions under mild conditions with high specificity. acsgcipr.org This biocatalytic approach could lead to a more energy-efficient and environmentally friendly synthesis of this compound, minimizing the use of harsh chemicals and reducing the formation of byproducts.

| Catalyst Type | Potential Advantages for this compound Synthesis |

| Heterogeneous Solid Acids (e.g., Zirconia-based) | Easy separation, recyclability, reduced corrosive waste. mdpi.com |

| Biocatalysts (e.g., Lipases) | Mild reaction conditions, high specificity, reduced byproducts, energy efficiency. acsgcipr.org |

Advanced Mechanistic Elucidation using Quantum Chemical Methods

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and catalyst design. Quantum chemical methods, such as Density Functional Theory (DFT), have emerged as powerful tools for elucidating complex reaction pathways. taylor.edu

These computational approaches can be used to model the transition states and intermediates of the esterification reaction, providing insights into the energy barriers and the role of the catalyst. rsc.orgresearchgate.net By simulating the reaction at a molecular level, researchers can predict the most favorable reaction conditions and identify potential side reactions. This knowledge can then be used to guide the experimental design of more efficient and selective synthetic routes. Future research in this area will likely involve the use of more sophisticated computational models that can accurately account for solvent effects and the complex interactions between the reactants and the catalyst. taylor.edu

Comprehensive Environmental Fate Modeling and Remediation Strategies

Understanding the environmental fate of this compound is essential for assessing its potential environmental impact. researchgate.net Comprehensive environmental fate models can be employed to predict how the compound will partition between different environmental compartments, such as air, water, and soil, and its potential for persistence and bioaccumulation. researchgate.netmaxwellsci.comrsc.org These models integrate data on the physicochemical properties of the compound with environmental parameters to simulate its behavior in the environment. researchgate.netmaxwellsci.com

In conjunction with modeling, research into effective remediation strategies for benzoate-related compounds is crucial. Bioremediation, which utilizes microorganisms to break down pollutants, is a particularly promising approach. biomedres.usmdpi.com Studies have shown that certain bacteria and fungi can degrade benzoic acid and its derivatives. inchem.org Future research should focus on identifying and engineering microorganisms with enhanced capabilities to degrade this compound, potentially offering a sustainable solution for the remediation of contaminated sites. biomedres.us

Exploration of Bio-based Production Pathways

The shift towards a bio-based economy has spurred research into the production of chemicals from renewable resources. illinois.edubio.org For this compound, this involves exploring pathways for the synthesis of its precursors, benzoic acid and 3-methoxybutanol, from biomass.

Microbial fermentation is a key technology in this area. celignis.com Genetically engineered microorganisms can be designed to produce benzoic acid from simple sugars like glucose. fz-juelich.de The shikimate pathway, a central metabolic route in many organisms, is a primary target for engineering the production of aromatic compounds, including benzoic acid. shikifactory100.eu Similarly, research is underway to develop microbial routes for the production of various alcohols from renewable feedstocks.

The development of integrated biorefineries, where biomass is converted into a range of value-added chemicals, could provide a sustainable source for the building blocks of this compound. illinois.edurivm.nl This approach would not only reduce the reliance on fossil fuels but also contribute to a more circular economy.

| Precursor | Potential Bio-based Production Method |

| Benzoic Acid | Microbial fermentation using engineered microorganisms (e.g., Pseudomonas taiwanensis) from sugars like glucose. fz-juelich.deshikifactory100.eu |

| 3-Methoxybutanol | Fermentation of biomass-derived sugars. |

Innovative Analytical Approaches for Trace Level Detection

As with many fragrance ingredients and industrial chemicals, the ability to detect this compound at trace levels in various matrices is essential for exposure assessment and environmental monitoring. ewg.orgsafecosmetics.org The complexity of environmental and biological samples necessitates the development of highly sensitive and selective analytical methods.

Future research in this area will likely focus on advanced chromatographic and mass spectrometric techniques. vu.nlnortheastern.edu High-resolution mass spectrometry, for example, can provide the specificity needed to identify and quantify this compound in complex mixtures. The development of novel sample preparation techniques will also be crucial for improving the detection limits and accuracy of these methods. Furthermore, there is a growing need for non-invasive or minimally invasive monitoring techniques to assess human exposure to such compounds. vu.nl

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Methoxybutyl benzoate in experimental samples?

- Methodological Answer : UV spectrophotometry is a common technique, with optimization at specific wavelengths (e.g., 227 nm for benzoate derivatives) based on absorbance maxima. For complex mixtures, ion-pair reverse-phase HPLC can enhance separation efficiency using reagents like tetrabutylammonium phosphate. Calibration curves should be validated with triplicate measurements to ensure precision .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Use impervious gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation of vapors. Store the compound in sealed containers at 0°C–6°C if stability data indicate sensitivity to temperature. Spills should be contained with inert absorbents and disposed of via certified hazardous waste protocols .

Q. How can researchers ensure the stability of this compound during long-term storage?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store in amber glass containers under inert gas (e.g., nitrogen) to prevent oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation via HPLC or mass spectrometry to establish shelf-life parameters .

Advanced Research Questions

Q. How can computational pathway evaluation tools improve the biosynthesis of this compound?

- Methodological Answer : Metabolic pathway reconstruction tools can score theoretical feasibility by analyzing enzyme compatibility, thermodynamic favorability, and intermediate toxicity. For example, pathways converting benzoate precursors via esterification or methoxylation can be prioritized based on evaluation metrics (e.g., atom economy, yield predictions). This reduces trial-and-error costs in synthetic biology workflows .

Q. What strategies address contradictions in pharmacological data for benzoate derivatives?

- Methodological Answer : Contradictory results (e.g., efficacy in ammonia reduction vs. no mortality benefit) require meta-analysis of RCTs with subgroup stratification. Sensitivity analyses should control for variables like dosage, patient demographics, and co-administered drugs. In vitro mechanistic studies (e.g., enzyme inhibition assays) can clarify bioactivity discrepancies .

Q. Which advanced chromatographic techniques optimize separation of this compound in complex matrices?

- Methodological Answer : Ion-pair RP-HPLC with dynamically coated C18 columns and mobile phases containing 10 mM sodium hexanesulfonate (pH 3.0) improves peak symmetry. For high-throughput analysis, UPLC coupled with Q-TOF mass spectrometry enhances resolution and enables structural confirmation via fragmentation patterns .

Q. How can this compound be applied in supramolecular chemistry or sensor development?

- Methodological Answer : The benzoate moiety participates in charge-assisted C–H···anion interactions, making it suitable for anion-selective receptors. Cyclic voltammetry can assess redox-active complexes, while fluorescence titration experiments quantify binding constants with anions like chloride. Structural analogs have been used in molecular machines for controlled release systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.